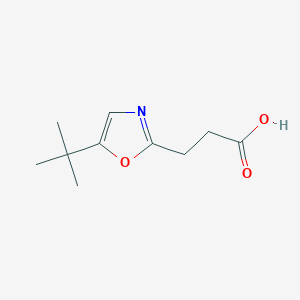
1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride
Vue d'ensemble
Description
The compound “1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride” is a hydrochloride salt of a compound containing an amino-ethylpiperidine group attached to a 2-methylpropan-1-one group. The presence of the amino group and the piperidine ring suggests that this compound could potentially exhibit basic properties and might be involved in various chemical reactions .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would largely depend on its molecular structure and the conditions under which it’s subjected. The presence of the amino group and the piperidine ring suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, solubility, stability, and reactivity. These properties are typically determined experimentally. Without specific data on this compound, it’s challenging to provide an analysis of its physical and chemical properties .Applications De Recherche Scientifique
Synthesis and Biological Properties
1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride has been studied in the context of synthetic chemistry and its potential biological properties. Research has explored its synthesis and possible applications in various fields:
Synthesis Methods : This compound has been synthesized through various methods, including aminomethylation and interaction with Grignard reagents. These synthesis techniques are crucial for the production of this compound for further studies and potential applications (Gevorgyan et al., 2017).
Biological Properties : Some studies have shown that derivatives of this compound exhibit anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, indicating potential therapeutic applications (Gevorgyan et al., 2017).
Crystal Structures and Characterization
In addition to its synthesis and biological properties, research has also focused on the crystal structure and detailed characterization of this compound:
Crystallographic Studies : Spectroscopic and crystallographic studies have been conducted to understand the molecular structure and properties of similar compounds. These studies are essential for determining the physical and chemical characteristics that may influence its applications (Raghuvarman et al., 2014).
Characterization Techniques : Various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography have been utilized to characterize the compound and its derivatives, providing detailed insights into its molecular structure (Kuś et al., 2016).
Antitumor Activity
Research into antitumor applications of compounds similar to this compound has shown promising results:
- Antitumor Compounds : Studies have been conducted to evaluate the antitumor activity of related aminoalkanol hydrochlorides, suggesting potential applications in cancer therapy (Isakhanyan et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(4-amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-4-9-7-13(6-5-10(9)12)11(14)8(2)3;/h8-10H,4-7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXNWJDHUOVRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1N)C(=O)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)




![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)
![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)






